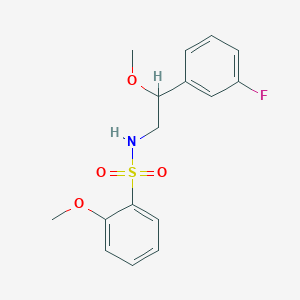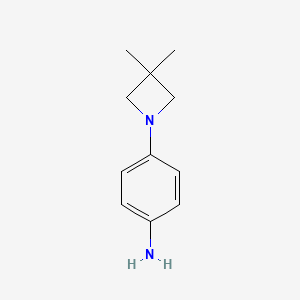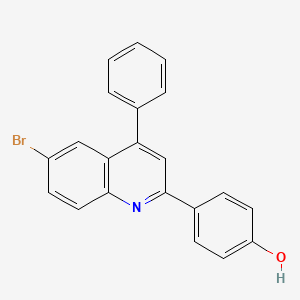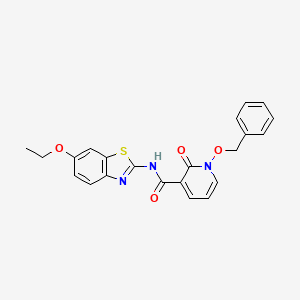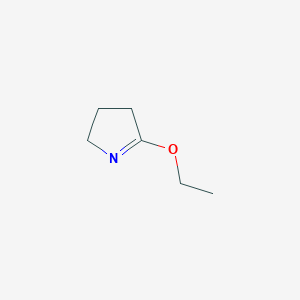
2-Ethoxy-1-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-pyrroline is an aromatic compound with the molecular formula C₆H₁₁NO. It is known for its role in the synthesis of vinamidine, a reagent with antioxidant properties. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain and muscles .
Mécanisme D'action
Target of Action
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action of 2-Ethoxy-1-pyrroline is not well-understood due to the lack of specific studies on this compound. As a derivative of pyrrolidine, it may share some of the biological activities of other pyrrolidine compounds. For instance, some pyrrolidine derivatives have been found to inhibit enzymes such as sphingosine kinase 1/2 (SphK1/SphK2) . .
Biochemical Pathways
For example, some pyrrolidine derivatives have been found to affect the biosynthesis of precursors like ornithine and proline . Whether this compound has similar effects on these or other biochemical pathways remains to be determined.
Pharmacokinetics
As a small molecule with a molecular weight of 113.16 , it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, soil moisture content has been found to affect the biosynthesis of 2-acetyl-1-pyrroline, a compound related to this compound, in fragrant rice . .
Analyse Biochimique
Biochemical Properties
2-Ethoxy-1-pyrroline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the proline metabolic pathway, such as proline dehydrogenase and pyrroline-5-carboxylate reductase. These interactions are crucial as they influence the conversion of proline to pyrroline-5-carboxylate and vice versa, impacting cellular redox balance and energy metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, modulating their activity and, consequently, the metabolic flux through the proline cycle .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation occurs through its interaction with transcription factors and signaling molecules, leading to changes in the cellular redox state and the activation of stress-responsive pathways. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, including enzymes and receptors. For instance, this compound binds to the active sites of proline dehydrogenase and pyrroline-5-carboxylate reductase, inhibiting or activating these enzymes depending on the cellular context. This binding alters the conformation of the enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of stress-responsive genes and alterations in metabolic enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular antioxidant capacity and promoting cell survival. At higher doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. These dose-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to proline metabolism. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are key players in the proline cycle. This interaction influences the conversion of proline to pyrroline-5-carboxylate and vice versa, affecting the overall metabolic flux and redox balance within the cell. Additionally, this compound can impact the levels of other metabolites in the proline pathway, further modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments. These interactions are essential for determining the biological activity and efficacy of this compound in various cellular contexts .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization is determined by specific targeting signals and post-translational modifications that direct this compound to these compartments. In the mitochondria, this compound can interact with mitochondrial enzymes, affecting energy production and redox balance. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-pyrroline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the metal-mediated synthesis of pyrrolines is a notable method. This involves transition metal-catalyzed cyclizations where the pyrroline ring is formed by metal promotion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary, but they generally follow the principles of efficient catalysis and controlled reaction environments to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1-pyrroline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce more saturated derivatives. Substitution reactions can lead to a variety of substituted pyrroline derivatives .
Applications De Recherche Scientifique
2-Ethoxy-1-pyrroline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a valuable tool in studying neurotransmission and related processes.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications.
Industry: It is used in the production of vinamidine and other related compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A saturated analog of pyrroline, widely used in medicinal chemistry.
Pyrrole: An aromatic heterocycle similar to pyrroline but with different electronic properties.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Uniqueness of 2-Ethoxy-1-pyrroline
This compound is unique due to its specific inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its role in the synthesis of vinamidine. Its combination of aromaticity and functional groups makes it a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-ethoxy-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRDNIFVDEDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
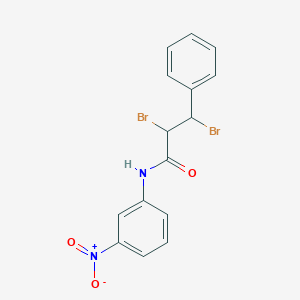

![4-chloro-2-methoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2630469.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)
![N-(2-hydroxyethyl)-6-[(oxolan-2-yl)methoxy]-N-phenylpyridine-3-carboxamide](/img/structure/B2630472.png)

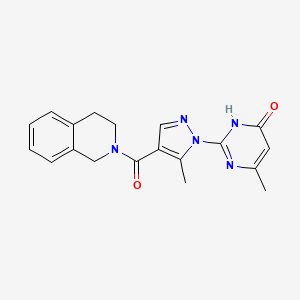
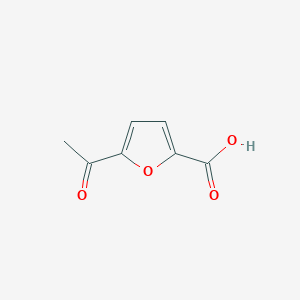
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
